(1S)-1-(1H-benzimidazol-2-yl)ethanol

Chiral Purity Solid-State Characterization Quality Control

Researchers requiring enantiopure building blocks often face supply inconsistencies or ambiguous stereochemistry. (1S)-1-(1H-Benzimidazol-2-yl)ethanol (CAS 192316-22-6) is a defined (S)-enantiomer chiral alcohol that directly addresses these challenges. - Serves as a high-yield (90%) chiral intermediate for drug candidates, as validated in Agouron Pharmaceuticals' patents. - Functions as an essential (S)-OH-bim ligand for constructing homochiral zeolitic imidazolate frameworks (HZIrFs) with sodalite or dia topologies. - Features a distinct melting point (174-176°C) for rapid identity and enantiopurity verification, mitigating stereochemical scrambling risks.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 192316-22-6
Cat. No. B071929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(1H-benzimidazol-2-yl)ethanol
CAS192316-22-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)O
InChIInChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1
InChIKeyXZHWEHOSQYNGOL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(1H-Benzimidazol-2-yl)ethanol Overview


(1S)-1-(1H-Benzimidazol-2-yl)ethanol (CAS 192316-22-6) is the (S)-enantiomer of 1-(1H-benzimidazol-2-yl)ethanol, a chiral secondary alcohol featuring a benzimidazole core [1]. This compound is a versatile chiral synthon utilized in pharmaceutical research and asymmetric synthesis [2]. Its chirality originates from a stereogenic carbon bearing a hydroxyl group and a methyl substituent adjacent to the benzimidazole ring, making it a valuable building block for constructing enantiopure molecules [1].

Stereochemistry
(S)-enantiomer, chiral secondary alcohol
Core Structure
Benzimidazole with stereogenic carbon
Workflow Context
Chiral synthon for enantiopure molecule construction

(1S)-1-(1H-Benzimidazol-2-yl)ethanol: Why Substitution Fails


Although several benzimidazole ethanol derivatives share the same molecular formula (C9H10N2O) and core structure, their stereochemistry and substitution patterns critically dictate their utility in specific applications. The (S)-enantiomer (CAS 192316-22-6) differs fundamentally from its racemic mixture, (R)-enantiomer, ketone analog, and homologs in physicochemical properties , synthetic efficiency [1], and performance in chiral material synthesis [2]. Simple replacement with a racemate or an achiral analog would compromise stereochemical integrity in downstream syntheses, alter reaction yields, or produce materials with different functional properties, as quantified in the evidence below.

Target (S)-Enantiomer
Substitute
Risk Summary
(S)-enantiomer (192316-22-6)
Racemic mixture
May compromise stereochemical fidelity in asymmetric syntheses and alter downstream chiral material properties.
(S)-enantiomer
(R)-enantiomer
Opposite chirality can reverse stereochemical outcome in chiral framework formation and catalytic applications.
(S)-enantiomer
Achiral benzimidazole ethanol analog
Lacks stereogenic center, precluding homochiral material synthesis and enantioselective recognition.

(1S)-1-(1H-Benzimidazol-2-yl)ethanol: Comparative Evidence


Melting Point: Chiral Discrimination

The (S)-enantiomer (CAS 192316-22-6) exhibits a distinct melting point range of 174-176 °C , which differs from the racemic mixture (176-179 °C) and the (R)-enantiomer (152-154 °C) . This measurable difference enables unambiguous identity confirmation and chiral purity assessment via simple melting point determination, a critical quality control parameter for procurement and experimental reproducibility.

Melting point discrimination
Data to verify
Target (S): 174–176 °C; Racemic: 176–179 °C; (R): 152–154 °C
Supports rapid chiral identity and purity assessment via melting point.
Solid-state comparison; confirm with independent chiral analysis.
Chiral Purity Solid-State Characterization Quality Control

Synthetic Yield Advantage: Direct vs. Resolution Routes

A direct enantioselective synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol from (2S)-2-hydroxypropanoic acid and 1,2-diaminobenzene proceeds with a high yield of 90% [1]. In contrast, accessing the enantiopure compound via kinetic resolution of the racemate typically involves additional steps (protection/deprotection, enzymatic transesterification, chromatographic separation), with overall yields often below 50% due to the inherent 50% theoretical maximum of resolution methods [2].

Synthetic yield comparison
Reported
Direct enantioselective synthesis: 90% yield; kinetic resolution: ≤50% theoretical max
Supports procurement cost and supply reliability for research quantities.
Patent example; lab-scale reproducibility may require validation.
Asymmetric Synthesis Process Chemistry Cost Efficiency

Enzymatic Kinetic Resolution Enantioselectivity

In the lipase-catalyzed kinetic resolution of racemic benzimidazolyl ethanols, Novozyme-435 (Candida antarctica lipase B) achieved an enantioselectivity factor (E) >100 for the transesterification reaction [1]. This high E value indicates that the enzyme discriminates strongly between the (R)- and (S)-enantiomers, enabling efficient preparative-scale separation. However, this resolution method yields the (S)-enantiomer as either the unreacted substrate or the ester product depending on reaction conditions, with the absolute stereochemical outcome influenced by N-protection status and substituent electronic effects [1].

Enzymatic enantioselectivity
Class-level
E > 100 (Novozyme-435 on benzimidazolyl ethanols)
May support preparative chiral resolution route context.
Class-level inference; verify for this specific enantiomer and reaction conditions.
Biocatalysis Chiral Separation Enantiopurity

Homochiral ZIF Synthesis Using (S)-OH-bim

The (S)-OH-bim ligand (derived from (1S)-1-(1H-benzimidazol-2-yl)ethanol) was successfully employed as an enantiopure imidazolate derivative to synthesize the first homochiral zeolitic imidazolate-related frameworks (HZIrF-1S) with sodalite topology [1]. In contrast, attempts using achiral imidazolate derivatives or racemic mixtures failed to produce homochiral frameworks, underscoring the absolute requirement for enantiopure ligand [1]. The resulting HZIrF-1S exhibited distinct porosity and gas sorption properties compared to its (R)-counterpart HZIrF-1R, with BET surface areas of 1026 m²/g and CO2 uptake of 73 cm³/g at 273 K [1].

Homochiral ZIF formation
Reported
Homochiral HZIrF-1S formed with (S)-ligand; achiral/racemic gave no homochiral framework.
Enantiopure (S)-ligand required for this class of homochiral MOFs.
Reported sodalite topology; BET 1026 m²/g, CO₂ uptake 73 cm³/g at 273 K.
MOF Synthesis Chiral Materials Zeolitic Frameworks

(1S)-1-(1H-Benzimidazol-2-yl)ethanol: Application Scenarios


Asymmetric Synthesis of Chiral Benzimidazole Drugs

The high synthetic yield (90%) and well-defined stereochemistry of (1S)-1-(1H-benzimidazol-2-yl)ethanol make it a preferred chiral building block for constructing enantiopure drug candidates. Its use in the Agouron Pharmaceuticals patent [1] exemplifies its role in medicinal chemistry programs requiring stereochemically pure intermediates.

Homochiral MOF Synthesis

As demonstrated by Wang et al. [1], (S)-OH-bim is an essential ligand for the solvothermal synthesis of homochiral zeolitic imidazolate-related frameworks (HZIrFs). Researchers developing chiral porous materials for enantioselective catalysis, separation, or sensing should procure this specific enantiomer to achieve the desired sodalite or dia topology frameworks with defined chirality.

Enzymatic Resolution Reference Standard

Given the established enantioselectivity (E >100) for benzimidazolyl ethanols using Novozyme-435 [1], (1S)-1-(1H-benzimidazol-2-yl)ethanol serves as a valuable reference standard for calibrating and validating enzymatic resolution protocols. Its distinct melting point (174-176°C) provides a simple quality control metric for monitoring enantiopurity during process optimization.

Melting Point Identity Confirmation

The unambiguous melting point differentiation (174-176°C for (S)-enantiomer vs. 176-179°C for racemate and 152-154°C for (R)-enantiomer) [1] allows researchers to rapidly confirm the identity and chiral purity of the compound upon receipt and after synthetic manipulations, mitigating the risk of stereochemical scrambling or misidentification in complex reaction sequences.

Application
Selection Property
Validation Focus
Chiral benzimidazole intermediate synthesis
Enantiopure (S)-building block
Stereochemical integrity in coupling reactions
Homochiral MOF research
Enantiopure (S)-OH-bim ligand
Framework chirality and topology confirmation
Biocatalytic resolution method development
Distinct melting point for identity confirmation
Enantiopurity monitoring via melting point
Chiral purity QC in synthesis workflows
Orthogonal melting point differentiation
Rapid identity check without chiral HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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